beta-lactamase-IN-1

Content Navigation

CAS Number

Product Name

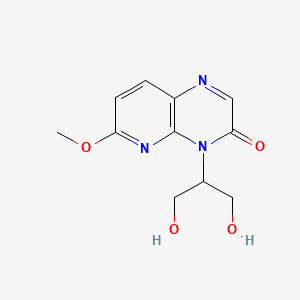

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

- Heterocyclic compound: The molecule contains a pyridopyrazine ring system, a class of heterocyclic compounds known for their diverse biological activities []. Research on other pyridopyrazines suggests potential applications in areas like anti-cancer and anti-tubercular drugs [, ].

Important to note:

- The absence of significant publicly available information suggests this compound is likely under development or not yet widely studied.

- Scientific research involving new compounds often involves a multi-step process, and potential applications may not be realized for some time.

Beta-lactamase-IN-1 is a specific type of enzyme classified under the broader category of beta-lactamases, which are produced by various bacterial species. These enzymes play a crucial role in antibiotic resistance by hydrolyzing the beta-lactam ring present in antibiotics such as penicillins and cephalosporins, thereby rendering them ineffective against bacterial infections. Beta-lactamase-IN-1 is particularly notable for its ability to hydrolyze a wide range of beta-lactam antibiotics, contributing significantly to the challenge of treating infections caused by resistant strains of bacteria.

The primary reaction catalyzed by beta-lactamase-IN-1 involves the hydrolysis of the beta-lactam ring. This reaction can be summarized as follows:

In this process, the enzyme binds to the beta-lactam antibiotic, facilitating the nucleophilic attack by a water molecule on the carbonyl carbon of the beta-lactam ring, leading to ring opening and inactivation of the antibiotic. The mechanism typically involves coordination of metal ions (such as zinc) at the active site, which activate the water molecule for nucleophilic attack .

Beta-lactamase-IN-1 exhibits significant biological activity against various beta-lactam antibiotics. Its enzymatic action leads to resistance in bacteria, allowing them to survive treatments that would otherwise be effective. The enzyme's ability to hydrolyze multiple classes of beta-lactams makes it a critical factor in the emergence and spread of antibiotic-resistant bacterial strains. Studies have shown that beta-lactamase-IN-1 can effectively inactivate carbapenems and other broad-spectrum antibiotics, posing a serious challenge in clinical settings .

The synthesis of beta-lactamase-IN-1 can be achieved through various methods, including:

- Recombinant DNA Technology: This involves cloning the gene encoding beta-lactamase-IN-1 into an expression vector and transforming it into a suitable host (e.g., Escherichia coli). The enzyme is then expressed and purified.

- Chemical Synthesis: Although less common for enzymes, certain synthetic approaches may involve assembling peptide sequences that mimic the active site of beta-lactamases.

- Natural Isolation: Beta-lactamase-IN-1 can also be isolated from bacterial cultures known to produce this enzyme, followed by purification processes such as affinity chromatography.

Beta-lactamase-IN-1 has several important applications:

- Research: It serves as a model for studying antibiotic resistance mechanisms and developing inhibitors that can counteract its effects.

- Clinical Diagnostics: Detection of this enzyme in bacterial isolates can help inform treatment decisions regarding antibiotic use.

- Pharmaceutical Development: Understanding its structure and function aids in designing new antibiotics that are resistant to hydrolysis by beta-lactamases.

Interaction studies involving beta-lactamase-IN-1 focus on understanding how it interacts with various substrates (beta-lactam antibiotics) and inhibitors. Techniques such as X-ray crystallography and molecular docking simulations have been employed to elucidate these interactions at the molecular level. These studies reveal key binding sites and mechanisms through which inhibitors can effectively block the enzyme's activity, thus restoring antibiotic efficacy .

Beta-lactamase-IN-1 is part of a larger family of beta-lactamases that share similar functions but differ in their structural characteristics and substrate specificities. Some similar compounds include:

| Compound Name | Type | Key Features |

|---|---|---|

| New Delhi metallo-beta-lactamase 1 | Metallo-beta-lactamase | Requires zinc ions for activity; broad substrate range |

| TEM-type beta-lactamases | Serine-beta-lactamase | Commonly found; specific for penicillins |

| KPC-type beta-lactamases | Carbapenemase | Known for high resistance to carbapenems |

Uniqueness of Beta-Lactamase-IN-1

Beta-lactamase-IN-1 stands out due to its broad-spectrum hydrolytic activity against multiple classes of beta-lactams, including carbapenems, which are often considered last-resort antibiotics. Its unique structural features allow it to interact effectively with various substrates, making it a significant contributor to multi-drug resistance in clinical pathogens .

Evolutionary Origins and Structural Biology

Beta-lactamases represent ancient enzymes whose evolutionary origins extend billions of years into the past, predating the clinical introduction of beta-lactam antibiotics by enormous temporal scales [15] [16]. Phylogenetic analyses and molecular clock studies indicate that serine beta-lactamases evolved more than 2 billion years ago, with plasmid-encoded variants appearing millions of years before human antibiotic use [16] [17]. These enzymes have evolved multiple times from distinct evolutionary origins, demonstrating convergent evolution toward beta-lactam hydrolytic activity [15].

The evolutionary ancestry of beta-lactamases traces back to essential bacterial enzymes involved in cell wall biosynthesis. Class A serine beta-lactamases are believed to have evolved from DD-transpeptidases, specifically Type-5 low molecular weight penicillin-binding proteins (LMW-PBPs) [15]. This evolutionary relationship is supported by approximately 30% sequence identity between TEM-1 beta-lactamase and cyanobacterial PBP-A [15]. The transition from PBP to beta-lactamase function required significant structural rearrangements, including insertions, deletions, and crucial modifications to the active site omega-loop region [15]. The omega-loop extension and sequence changes enabled the evolution of efficient deacylation mechanisms through the activation of Glutamate 166, a conserved residue within this loop [15].

Class B metallo-beta-lactamases evolved from a different lineage within the metallo-hydrolase superfamily, which encompasses diverse zinc-dependent enzymes including glyoxalase II, arylsulfatase, and various cyclases [10]. The characteristic alpha-beta/beta-alpha sandwich fold of MBLs represents an ancient protein architecture that has been adapted for beta-lactam hydrolysis through the evolution of zinc coordination sites [10]. Recent phylogenetic studies reveal that the majority of clinically relevant MBLs were mobilized from Proteobacteria, particularly from environmental bacteria that have served as reservoirs for resistance determinants [11].

Class C and Class D beta-lactamases also trace their origins to DD-transpeptidases, sharing the fundamental alpha/beta plus alpha domain architecture characteristic of penicillin-binding proteins [15] [18]. However, these classes diverged early in their evolutionary history, developing distinct catalytic mechanisms and substrate specificities while maintaining the basic serine-based hydrolytic mechanism [18].

The structural biology of beta-lactamases reveals remarkable conservation of core architectural features despite significant sequence divergence. All serine beta-lactamases (Classes A, C, and D) share a common two-domain organization, with the active site positioned at the interface between domains [6] [7]. The first domain features a five-stranded beta-sheet flanked by alpha-helices, while the second domain consists primarily of alpha-helical structures [7]. This architecture creates a deep active site cleft that accommodates beta-lactam substrates and facilitates the precise positioning required for efficient catalysis [6].

Class A structural features include the characteristic omega-loop (residues 164-179), which undergoes conformational changes during catalysis and plays crucial roles in substrate binding and product release [19] [8]. High-resolution crystal structures reveal that the omega-loop can adopt multiple conformations, with movements of up to 7 angstroms observed during the catalytic cycle [19]. The active site architecture is precisely organized to facilitate the two-step acylation-deacylation mechanism, with conserved water molecules playing critical roles in both substrate positioning and hydrolytic activity [20].

Class B structural organization centers around the zinc coordination sphere, where metal ions are precisely positioned to activate nucleophilic water molecules and stabilize tetrahedral intermediates [10] [21]. The alpha-beta/beta-alpha sandwich fold creates a hydrophobic environment around the zinc sites, facilitating optimal metal coordination and substrate binding [10]. Structural studies reveal significant flexibility in loop regions surrounding the active site, allowing accommodation of diverse beta-lactam substrates [22].

Recent advances in time-resolved crystallography and neutron diffraction have provided unprecedented insights into the dynamic aspects of beta-lactamase catalysis [8] [5]. These studies reveal that catalytic residues undergo protonation state changes throughout the reaction cycle, with sophisticated proton relay networks coordinating the acylation and deacylation steps [8]. The structural basis for substrate specificity has been elucidated through comparative analyses of enzyme-substrate complexes, revealing how active site mutations can dramatically alter substrate profiles and resistance phenotypes [19].

Catalytic Mechanisms of Beta-lactam Hydrolysis

The catalytic mechanisms employed by beta-lactamases represent sophisticated biochemical processes that have evolved to efficiently hydrolyze the beta-lactam ring structure central to all beta-lactam antibiotics [23] [5]. These mechanisms can be broadly categorized into two fundamental approaches: serine-based acylation-deacylation mechanisms utilized by Classes A, C, and D, and zinc-dependent hydrolytic mechanisms characteristic of Class B metallo-beta-lactamases [23] [24].

Serine Beta-lactamase Catalytic Mechanism

The catalytic mechanism of serine beta-lactamases proceeds through a well-characterized two-step process involving acylation followed by deacylation [23] [8] [5]. The reaction initiates when the beta-lactam substrate binds to the enzyme active site, positioning the beta-lactam carbonyl carbon for nucleophilic attack by the catalytic serine residue [23] [20]. Formation of the tetrahedral intermediate generates a unique stereochemical arrangement where the lone pair on the beta-lactam nitrogen adopts a syn configuration relative to the incoming nucleophile, contrasting with the typical anti arrangement found in peptide substrates [23].

Class A Acylation Mechanism: The acylation step in Class A enzymes involves a sophisticated proton transfer network centered on the Ser70-Lys73-Glu166 catalytic triad [8]. Recent high-resolution crystallographic studies combined with quantum mechanical/molecular mechanical (QM/MM) calculations have revealed that Lysine 73 plays a central role as a general base, acting in concert with Glutamate 166 to activate Serine 70 for nucleophilic attack [8]. The mechanism involves initial proton transfer from Serine 70 to a catalytic water molecule, followed by proton transfer from the water to Glutamate 166 [8]. A crucial aspect involves the formation of a low-barrier hydrogen bond (LBHB) between Lysine 73 and Serine 70, with the hydrogen atom equally shared between the residues [8]. This LBHB significantly lowers the energy of the transition state, enabling Lysine 73 to function as an effective general base during acylation [8].

The collapse of the acylation transition state results in ring opening of the beta-lactam and formation of a covalent acyl-enzyme intermediate [8] [20]. Ring opening requires protonation of the beta-lactam nitrogen by a general acid catalyst, with the general acid/base catalyst in Class A enzymes being Glutamate 166 [23]. The acyl-enzyme intermediate represents a stable covalent complex that can be detected both crystallographically and kinetically [8] [25].

Deacylation Mechanism: The deacylation step involves hydrolysis of the acyl-enzyme intermediate through activation of a water molecule positioned for nucleophilic attack on the ester bond [8] [20]. The deacylating water molecule is activated through a proton relay network involving Glutamate 166 and Lysine 73 [8]. Structural studies using time-resolved crystallography reveal that the deacylating water adopts different conformations during the reaction cycle, moving along the Bürgi-Dunitz trajectory to achieve optimal positioning for nucleophilic attack [20]. The activated water molecule attacks the acyl-enzyme linkage, forming a second tetrahedral intermediate that collapses to release the hydrolyzed product and regenerate the free enzyme [8].

Class C Catalytic Mechanism: Class C beta-lactamases employ a similar acylation-deacylation mechanism but with distinct catalytic residues and proton transfer networks [23] [5]. The active site features Serine 64 as the nucleophile, with Lysine 67 and Tyrosine 150 serving as the general base and general acid, respectively [23]. The mechanism involves formation of a tetrahedral intermediate stabilized by the oxyanion hole, followed by acyl-enzyme formation and subsequent hydrolytic deacylation [23].

Class D Catalytic Mechanism: Class D enzymes utilize a unique catalytic mechanism involving a carboxylated lysine residue (Lys70) that functions as both a general base and proton donor [14]. The carboxylated lysine activates the nucleophilic serine and facilitates proton transfer during both acylation and deacylation steps [14]. This mechanism represents an evolutionary adaptation that enables efficient catalysis without relying on external general bases [14].

Metallo-Beta-lactamase Catalytic Mechanism

Class B metallo-beta-lactamases employ a fundamentally different catalytic strategy based on zinc-mediated hydrolysis [24] [21]. The mechanism involves direct nucleophilic attack by a zinc-activated hydroxide ion on the beta-lactam carbonyl carbon, without formation of a covalent enzyme-substrate intermediate [24].

B1 Subclass Mechanism: B1 enzymes, including IMP, VIM, and NDM variants, utilize two zinc ions coordinated in distinct binding sites [10] [24]. The Zn1 site (3H site) coordinates three histidine residues (His116, His118, His196), while the Zn2 site (DCH site) involves Asp120, Cys221, and His263 [10]. In the resting state, a hydroxide ion bridges the two zinc ions and serves as the nucleophile for beta-lactam attack [24] [21]. Upon substrate binding, the bridging hydroxide performs nucleophilic attack on the beta-lactam carbonyl, forming a dianionic tetrahedral intermediate stabilized by coordination to both zinc ions [24] [21]. The zinc ions facilitate both nucleophilic activation and electrostatic stabilization of negative charge development during the reaction [24].

Protonation of the beta-lactam nitrogen is mediated by Asp120, which functions as a general acid catalyst [24]. The mechanism proceeds through formation of a negatively charged tetrahedral intermediate, followed by protonation-induced ring opening and product release [24]. The dianionic nature of the tetrahedral intermediate assists in beta-lactam ring opening and generates a carboxylate anion rather than the neutral carboxylic acid [24].

B2 and B3 Subclass Mechanisms: B2 enzymes exhibit optimal activity with a single zinc ion and show preferential hydrolysis of carbapenems [10]. The mechanism involves zinc-activated water nucleophilic attack, but with different coordination geometry compared to B1 enzymes [10]. B3 enzymes utilize two zinc ions but with distinct coordination patterns involving His/Gly116-His118-His196 and Asp120-His121-His262 [10].

Recent structural studies using cyclic boronate inhibitors have provided detailed insights into the tetrahedral intermediate geometry formed during MBL catalysis [21]. These studies reveal that the boron atom adopts tetrahedral (sp3) geometry when bound to the active site, with both boron-bound oxygen atoms participating in bidentate coordination of the Zn1 ion [21]. This binding mode closely mimics the tetrahedral oxyanion formed during beta-lactam hydrolysis, supporting the proposed catalytic mechanism [21].

Distribution and Prevalence in Bacterial Populations

The distribution and prevalence of beta-lactamases in bacterial populations represents a critical epidemiological concern that has evolved dramatically over the past several decades [9] [26]. These enzymes are now ubiquitous among clinically significant bacterial pathogens, with their presence directly correlating with treatment failures and increased morbidity and mortality in infected patients [9] [27].

Global Epidemiological Patterns

Beta-lactamases demonstrate distinct geographical distribution patterns that reflect both historical antibiotic usage patterns and horizontal gene transfer dynamics [9] [26]. Extended-spectrum beta-lactamases (ESBLs) have achieved global prevalence, with CTX-M enzymes representing the most widespread ESBL family found in all regions of the world [9]. CTX-M-15 specifically has become pandemic, identified in Enterobacteriaceae isolates from every continent examined [9]. Regional preferences exist for specific enzyme variants: KPC serine carbapenemases predominate in the Americas, Mediterranean countries, and China, while NDM metallo-beta-lactamases show higher prevalence in the Indian subcontinent and Eastern Europe [9] [26].

Enterobacteriaceae constitute the primary reservoir for clinically significant beta-lactamases, with resistance rates ranging from 60-80% in many clinical settings [9] [28]. Escherichia coli and Klebsiella pneumoniae represent the most frequent ESBL producers, with prevalence studies reporting ESBL rates of 70-89% among clinical isolates in some regions [27] [29]. A comprehensive five-year retrospective study in Northern Thailand documented ESBL prevalence of 70.3% among Gram-negative isolates, with Klebsiella pneumoniae comprising 52.4% of all isolates [27].

Pseudomonas aeruginosa demonstrates high-level beta-lactamase production with resistance burdens of 40-70% reported globally [9] [30]. This organism frequently harbors multiple beta-lactamase genes simultaneously, including combinations of VIM, IMP, PER, and OXA enzymes [30]. Multinational surveillance studies have identified P. aeruginosa isolates carrying up to six different beta-lactamase genes, including metallo-beta-lactamases combined with serine carbapenemases [30].

Acinetobacter baumannii exhibits extremely high beta-lactamase prevalence, with resistance burdens reaching 70-90% in many clinical settings [9] [28]. This organism primarily produces OXA-type carbapenemases (OXA-23, OXA-40, OXA-58) and metallo-beta-lactamases (NDM variants), often in combination with other resistance mechanisms [9].

Environmental Reservoirs and Community Spread

Beta-lactamase-producing bacteria are increasingly identified in environmental settings, including natural water systems, soil, and agricultural environments [28] [31]. A comprehensive study of the Isabela River in the Dominican Republic identified clinically important beta-lactamase producers in urban water systems, with Acinetobacter (44.6%) and Escherichia (18%) representing the most common genera [28]. Importantly, clinically relevant multi-resistant isolates were obtained from urban but not rural areas, suggesting anthropogenic influence on resistance gene dissemination [28].

Community-acquired infections caused by beta-lactamase producers have increased substantially, with ESBL-producing Enterobacteriaceae now commonly identified in urinary tract infections, bloodstream infections, and other community-onset diseases [9] [32]. Extended-spectrum beta-lactamase producers are no longer confined to hospital settings but have established themselves in community populations, long-term care facilities, and outpatient clinics [9].

Molecular Epidemiology and Clonal Spread

Specific bacterial clones have achieved international dissemination while carrying beta-lactamase genes. Escherichia coli sequence type 131 (ST131) exemplifies this phenomenon, accounting for up to 30% of all extraintestinal pathogenic E. coli isolates in some regions while frequently harboring CTX-M-15 and other ESBL genes [32]. This clone has been identified on every continent examined and represents a paradigm for successful global spread of antibiotic resistance [32].

Plasmid-mediated resistance represents a critical mechanism for beta-lactamase dissemination, enabling transfer between different bacterial species and genera [9]. Mobile genetic elements carrying beta-lactamase genes have been identified in diverse bacterial populations, including both pathogenic and commensal organisms [9]. The presence of multiple beta-lactamase genes on single plasmids has become increasingly common, with some elements carrying up to three different carbapenemase genes simultaneously [9] [30].

Clinical Impact and Resistance Burden

The clinical significance of beta-lactamase production varies substantially among different bacterial populations and geographic regions [9] [33]. Among Gram-negative pathogens, beta-lactamase production represents the predominant mechanism of beta-lactam resistance, particularly in enteric and non-fermentative bacteria [9]. Clinical studies demonstrate that infections caused by beta-lactamase-producing organisms are associated with increased treatment failures, longer hospital stays, higher healthcare costs, and elevated mortality rates compared to infections caused by susceptible organisms [27] [29].

Healthcare-associated infections demonstrate particularly high rates of beta-lactamase production, with some intensive care units reporting resistance rates exceeding 80% among Enterobacteriaceae isolates [29]. Bloodstream infections caused by ESBL-producing organisms show mortality rates 20-30% higher than those caused by susceptible strains, highlighting the clinical urgency of this resistance mechanism [29].

Surveillance and Monitoring Systems

Global surveillance programs have documented the continued spread and evolution of beta-lactamase-producing pathogens [30]. The SENTRY Antimicrobial Surveillance Program and similar initiatives provide comprehensive data on resistance trends, revealing ongoing increases in carbapenemase prevalence and the emergence of novel enzyme variants [30]. These surveillance efforts have identified concerning trends, including the appearance of pan-resistant isolates carrying multiple carbapenemase genes and the spread of high-risk clones to previously unaffected geographic regions [30].

Molecular surveillance techniques, including whole-genome sequencing and multiplex PCR assays, enable precise identification of beta-lactamase genes and tracking of resistance determinants [27] [30]. These approaches have revealed the complex genetics underlying beta-lactamase production, including the frequent co-occurrence of multiple resistance genes and the role of integrons and transposons in facilitating horizontal gene transfer [30].

XLogP3

Dates

Explore Compound Types